![molecular formula C20H19F3N4O3S B2879838 1-乙酰-4-[3-(5-甲氧基-3-甲基-1-苯并呋喃-2-基)-1,2,4-恶二唑-5-基]哌啶 CAS No. 1239047-95-0](/img/no-structure.png)

1-乙酰-4-[3-(5-甲氧基-3-甲基-1-苯并呋喃-2-基)-1,2,4-恶二唑-5-基]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

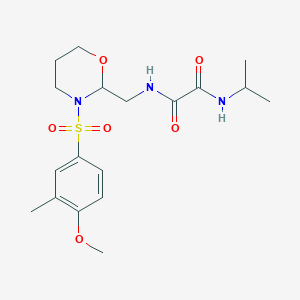

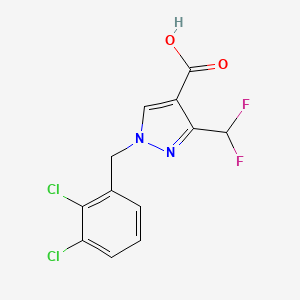

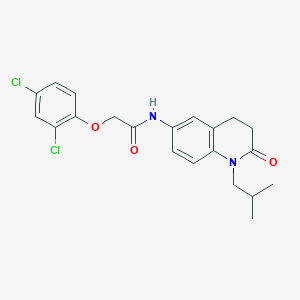

1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a useful research compound. Its molecular formula is C20H19F3N4O3S and its molecular weight is 452.45. The purity is usually 95%.

BenchChem offers high-quality 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和生物活性

抗菌和抗真菌特性:具有恶二唑和哌啶亚结构的化合物已被研究其作为抗菌和抗真菌剂的潜力。这些研究通常涉及合成一系列衍生物以探索它们对各种细菌和真菌菌株的活性谱,表明人们对此类化合物在对抗微生物感染中的应用有广泛的兴趣 (Khalid 等人,2016)。

Sigma 受体配体:对螺哌啶和相关结构的研究证明了它们作为 σ 受体配体的潜力。这些受体参与多种生理过程,靶向它们的配体可能在神经病学和药理学中具有治疗应用 (Maier & Wünsch,2002)。

抗病毒评估:已经评估了具有恶二唑啉衍生物的新型化合物的抗病毒活性,特别是对乙型肝炎病毒。这项研究表明,新合成的分子在治疗病毒感染中具有潜在的治疗应用 (Ali 等人,2007)。

化学合成和表征

新型合成方法:开发用于创建具有苯并呋喃和恶二唑环的化合物的新的合成路线是一个关键的重点领域。这些研究不仅扩展了化学工具箱,还为发现具有医学和工业应用潜力的生物活性化合物创造了新的机会 (Mekky 和 Sanad,2020)。

结构分析和药物设计:设计和合成哌啶和其他相关化合物的衍生物的努力通常涉及详细的结构分析,以了解它们在分子水平上的相互作用。这项研究通过靶向特定的生物途径来帮助开发更有效的药物 (Abu‐Hashem 等人,2020)。

作用机制

Target of Action

The compound “1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine” is a complex molecule that may interact with multiple targetsIt contains structural features of indole and benzofuran derivatives, which are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to indole and benzofuran derivatives, it might interact with its targets through electrophilic substitution, similar to other indole derivatives . The benzofuran part of the molecule may interact with its targets when the 4-position of the nucleus is substituted with halogens or hydroxyl groups .

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They can affect a broad range of biochemical pathways, depending on their specific targets. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

Some substituted benzofurans have been reported to have significant cell growth inhibitory effects . Given its structural similarity to these compounds, it might exhibit similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s activity might be enhanced during immunization or disease epidemics . .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the benzofuran-2-yl oxadiazole intermediate, which is then coupled with piperidine and acetylated to obtain the final product.", "Starting Materials": [ "5-methoxy-3-methylbenzofuran-2-carboxylic acid", "thionyl chloride", "hydrazine hydrate", "acetic anhydride", "piperidine", "triethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Conversion of 5-methoxy-3-methylbenzofuran-2-carboxylic acid to benzofuran-2-yl hydrazide by reaction with hydrazine hydrate", "Conversion of benzofuran-2-yl hydrazide to benzofuran-2-yl oxadiazole by reaction with thionyl chloride and sodium bicarbonate", "Coupling of benzofuran-2-yl oxadiazole with piperidine in the presence of triethylamine and N,N-dimethylformamide", "Acetylation of the resulting product with acetic anhydride to obtain 1-Acetyl-4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine", "Purification of the final product by extraction with ethyl acetate and water" ] } | |

CAS 编号 |

1239047-95-0 |

分子式 |

C20H19F3N4O3S |

分子量 |

452.45 |

IUPAC 名称 |

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C20H19F3N4O3S/c1-12-6-8-16(9-7-12)27-31(29,30)19-17(13(2)25-26-19)18(28)24-11-14-4-3-5-15(10-14)20(21,22)23/h3-10,27H,11H2,1-2H3,(H,24,28)(H,25,26) |

InChI 键 |

WZDJYFXIDXRANW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)

![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)

![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)